

# Technical Support Center: Infigratinib UPLC Analysis

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## Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carryover in your infigratinib UPLC analysis.

## Frequently Asked Questions (FAQs)

Q1: What is carryover in UPLC analysis?

A1: Carryover in UPLC is the appearance of a small peak of an analyte, in this case, infigratinib, in a chromatogram of a blank injection that is run after a sample containing a high concentration of the analyte. This indicates that a small amount of the analyte from the previous injection has been retained in the UPLC system and is eluting in the subsequent run.

Q2: Why is infigratinib prone to carryover?

A2: Infigratinib is a relatively hydrophobic molecule with low aqueous solubility.<sup>[1]</sup> Molecules with these characteristics have a higher tendency to adhere to surfaces within the UPLC system, such as tubing, the injector needle, and the column, leading to carryover if not effectively removed between injections.

Q3: How can I detect carryover in my infigratinib analysis?

A3: To detect carryover, inject a blank sample (your mobile phase solvent) immediately following the injection of your highest concentration calibrator or sample. If a peak corresponding to infigratinib appears in the blank injection, you are experiencing carryover.

Q4: What are the common sources of carryover in a UPLC system?

A4: Common sources of carryover include:

- Injector: Residue on the needle, rotor seal, or sample loop.
- Column: Strong retention of infigratinib on the column.
- Tubing and Connections: Adsorption of the analyte onto the inner surfaces of tubing and fittings.

## Troubleshooting Guide

If you are experiencing carryover in your infigratinib UPLC analysis, follow these troubleshooting steps.

### Step 1: Optimize Your Wash Solvent

The most common cause of carryover is an inadequate wash solvent. The wash solvent should be strong enough to solubilize infigratinib and remove it from the injector components.

- Problem: The current wash solvent is not effectively removing infigratinib from the system.
- Solution:
  - Increase the organic solvent strength: Since infigratinib is soluble in organic solvents like DMSO and methanol, a wash solvent with a high percentage of organic solvent is recommended.
  - Use a solvent mixture: A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) can be a very effective wash solvent for hydrophobic compounds.
  - Consider pH modification: Although less common for needle wash, for some compounds, adjusting the pH of the wash solvent can improve solubility.

Wash Solvent Option	Composition	Rationale
Option 1 (Recommended)	50:50 Acetonitrile:Isopropanol	A strong organic solvent mixture effective for hydrophobic compounds.
Option 2	100% Acetonitrile	A strong organic solvent, often used in the mobile phase for infigratinib analysis.
Option 3	75:25 Acetonitrile:Water	A weaker option, but may be sufficient in some cases.

## Step 2: Adjust Wash Method Parameters

Increasing the volume and duration of the wash cycle can improve the removal of residual infigratinib.

- Problem: The wash cycle is too short or uses an insufficient volume to clean the injector thoroughly.
- Solution:
  - Increase the wash volume.
  - Increase the duration of the wash cycle.
  - Program a pre-injection needle wash in addition to the post-injection wash.

## Step 3: Investigate the UPLC Column

If carryover persists after optimizing the wash solvent and method, the column may be the source.

- Problem: Infigratinib is strongly retained on the column and is not fully eluted during the gradient.
- Solution:

- Increase the final gradient hold: Extend the hold time at the highest organic solvent percentage at the end of your gradient to ensure all of the infigratinib has eluted.
- Perform a column flush: After a sequence of injections, flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period.

## Step 4: Inspect UPLC System Hardware

Worn or improperly installed hardware can create dead volumes where the sample can be trapped.

- Problem: Worn injector seals, improperly seated fittings, or scratched components are trapping infigratinib.
- Solution:
  - Inspect and replace the rotor seal: The rotor seal is a common site for carryover.
  - Check all fittings and tubing: Ensure all connections are properly seated and not overtightened.
  - Inspect the injector needle: Look for any scratches or deposits on the needle surface.

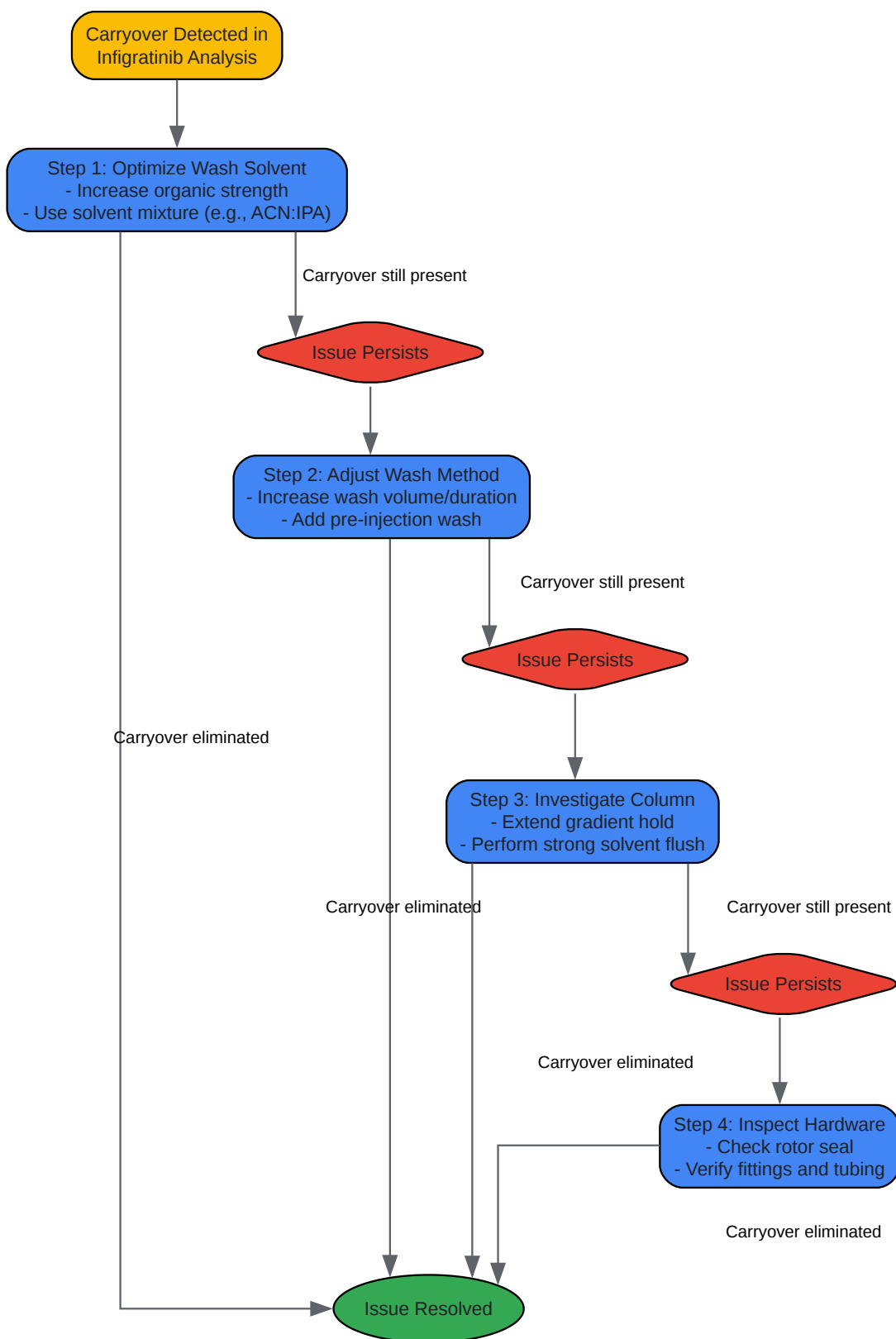
## Experimental Protocols

### Infigratinib UPLC-MS/MS Method Example

This is an example of a UPLC-MS/MS method that has been used for the analysis of infigratinib in biological matrices.[\[2\]](#)[\[3\]](#)

Parameter	Condition
Column	Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.30 mL/min
Gradient	10% B to 90% B over 0.5 min, hold at 90% B for 0.4 min, return to 10% B
Injection Volume	3.0 μL
Column Temperature	40 °C

## Visualizations



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